2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one
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Overview
Description
2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one is a compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a spiro-connected bicyclic system. The presence of both pyridine and diazaspiro moieties in its structure makes it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of the desired spirocyclic compound with high yield and excellent selectivity . The reaction conditions typically involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, which can be facilitated by reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the spirocyclic system.
Scientific Research Applications
2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one exerts its effects involves the inhibition of kinase activity of receptor interaction protein kinase 1 (RIPK1). This inhibition blocks the activation of the necroptosis pathway, thereby preventing programmed cell death and offering therapeutic potential in various inflammatory diseases . The compound interacts with the active site of RIPK1, leading to the suppression of its kinase activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential as a RIPK1 inhibitor.
3,4,5-Trisubstituted pyridine derivatives: Compounds with similar pyridine moieties used in medicinal chemistry for various therapeutic targets.
Uniqueness
2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one stands out due to its specific structural configuration, which allows for high selectivity and potency as a kinase inhibitor. Its unique spirocyclic framework provides stability and specificity in binding to molecular targets, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
2-pyridin-3-yl-2,9-diazaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12-13(4-2-7-15-10-13)5-8-16(12)11-3-1-6-14-9-11/h1,3,6,9,15H,2,4-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUFOMGXPQEEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)C3=CN=CC=C3)CNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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